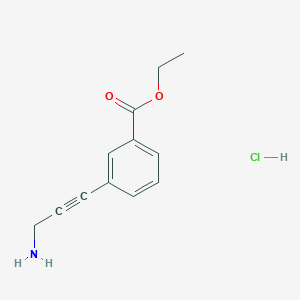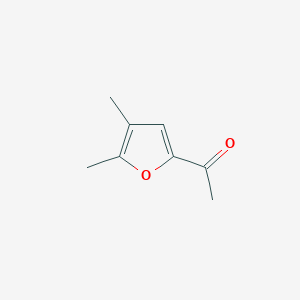![molecular formula C16H13FN2O4 B2556974 N1-(benzo[d][1,3]dioxol-5-il)-N2-(2-fluorobencil)oxalamida CAS No. 847240-24-8](/img/structure/B2556974.png)
N1-(benzo[d][1,3]dioxol-5-il)-N2-(2-fluorobencil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Aplicaciones Científicas De Investigación
N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . These targets play a crucial role in cell division and are often the focus of anticancer agents .
Mode of Action
It has been observed that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential interaction with microtubules and tubulin, it may impact pathways related to cell division and apoptosis . The downstream effects of these disruptions could include inhibited growth of cancer cells and induction of cell death.
Result of Action
Similar compounds have been observed to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide may have similar effects, potentially leading to inhibited growth and death of cancer cells.
Análisis Bioquímico
Biochemical Properties
The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide interacts with various enzymes, proteins, and other biomolecules. It has been designed based on literature reports of the activity of indoles against various cancer cell lines
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Molecular Mechanism
The molecular mechanism of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide involves modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step involves the reaction of a fluorophenyl derivative with an appropriate amine.
Coupling Reaction: The final step is the coupling of the benzodioxole and fluorophenyl intermediates under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-CHLOROPHENYL)METHYL]ETHANEDIAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-BROMOPHENYL)METHYL]ETHANEDIAMIDE
Uniqueness
Compared to its analogs, N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-12-4-2-1-3-10(12)8-18-15(20)16(21)19-11-5-6-13-14(7-11)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSRVRCXUKGBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2556891.png)
![5-propyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2556892.png)
![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)
![N-(4-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2556895.png)
![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)


![3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2556903.png)
![2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2556906.png)


![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)
![N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2556913.png)

